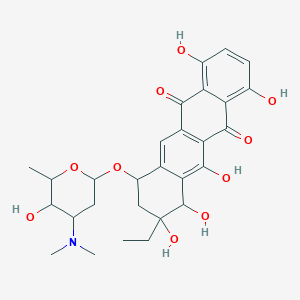![molecular formula C13H18N2O7 B221180 [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate CAS No. 113203-27-3](/img/structure/B221180.png)
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is not fully understood. However, it is believed to function by interfering with the normal processes of DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate can induce DNA damage and cell death in various types of cancer cells. Furthermore, it has been shown to have limited toxicity in normal cells, making it a potentially promising anticancer agent.
实验室实验的优点和局限性
One of the main advantages of using [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate in lab experiments is its specificity for DNA synthesis and repair enzymes. This allows for targeted studies on the mechanisms of DNA synthesis and repair. However, one of the limitations of using [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is its potential toxicity in certain cell types, which may limit its usefulness in some experiments.
未来方向
There are several future directions for the study of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate. One potential direction is the further investigation of its potential as an anticancer agent, including the development of more targeted delivery methods. Additionally, studies on the mechanisms of DNA synthesis and repair may provide insights into the development of new therapies for various diseases. Finally, the development of new synthesis methods may lead to the production of more efficient and cost-effective compounds for scientific research.
合成方法
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate can be synthesized through a multi-step process involving the reaction of various reagents. One of the most common methods involves the reaction of 5-methyl-2,4-dioxypyrimidine-1-yl methanol with tert-butyl dimethylsilyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide and the subsequent reaction with acetic anhydride.
科学研究应用
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications include its use as a substrate for enzymes involved in DNA synthesis, as a potential anticancer agent, and as a tool for studying the mechanisms of DNA repair.
属性
CAS 编号 |
113203-27-3 |
|---|---|
分子式 |
C13H18N2O7 |
分子量 |
314.29 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H18N2O7/c1-7-5-15(13(18)14-12(7)17)11-4-9(21-8(2)16)10(22-11)6-20-19-3/h5,9-11H,4,6H2,1-3H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |
InChI 键 |
GEPZYEHBJZJNEL-HBNTYKKESA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COOC)OC(=O)C |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COOC)OC(=O)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COOC)OC(=O)C |
同义词 |
3'-O-acetyl-2'-deoxy-5-methoxymethyluridine MMAcdUrd |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S)-5-[(Z)-2-[(1R,3aR,7aS)-2-ethyl-1-[(5S)-5-hydroxyheptyl]-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylcyclohexa-2,4-dien-1-ol](/img/structure/B221139.png)

![(2R,3S,5R)-2-[[2-aminooxyethyl(methyl)amino]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-ol](/img/structure/B221169.png)
![Methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B221182.png)


![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)

![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)